Propranolol impurity B-d7

Stable-isotope dilution LC-MS/MS Impurity profiling

Propranolol impurity B-d7 (1,1′-[(1-Methylethyl)imino]bis[3-(1-naphthalenyloxy)-2-propanol-d7) is the stable, deuterium‑labeled isotopologue of the pharmacopoeial Propranolol Impurity B (Propranolol Dimer, CAS 83314‑78‑7). With a molecular mass of 466.62 Da—exactly 7 Da higher than the unlabelled impurity B (459.58 Da)—the compound is purpose‑designed as a co‑eluting internal standard (IS) for the quantitative determination of Propranolol Impurity B in active pharmaceutical ingredients (APIs) and finished drug products by liquid‑chromatography/tandem mass spectrometry (LC‑MS/MS).

Molecular Formula C29H33NO4
Molecular Weight 466.6 g/mol
Cat. No. B12424495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropranolol impurity B-d7
Molecular FormulaC29H33NO4
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3/i1D3,2D3,21D
InChIKeyMKZHJJQCUIZEDE-PRCNHKIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propranolol Impurity B-d7 – Deuterated Internal Standard for Propranolol Dimer Quantification


Propranolol impurity B-d7 (1,1′-[(1-Methylethyl)imino]bis[3-(1-naphthalenyloxy)-2-propanol-d7) is the stable, deuterium‑labeled isotopologue of the pharmacopoeial Propranolol Impurity B (Propranolol Dimer, CAS 83314‑78‑7) . With a molecular mass of 466.62 Da—exactly 7 Da higher than the unlabelled impurity B (459.58 Da)—the compound is purpose‑designed as a co‑eluting internal standard (IS) for the quantitative determination of Propranolol Impurity B in active pharmaceutical ingredients (APIs) and finished drug products by liquid‑chromatography/tandem mass spectrometry (LC‑MS/MS) [1]. Regulators including the European Pharmacopoeia (EP 11.0) list Impurity B among the three known organic impurities of propranolol and enforce a reporting threshold of 0.1 % for any single unspecified impurity, making its accurate quantification a quality‑control necessity [2].

Why Generic Deuterated Standards Cannot Substitute for Propranolol Impurity B-d7 in Impurity‑Specific LC‑MS/MS Assays


Although several deuterated propranolol isotopologues are commercially available, they are structurally and chromatographically mismatched for quantifying Propranolol Impurity B. Propranolol‑d7 (CAS 344298‑99‑3), the most common deuterated propranolol IS, is the labelled API itself—a monomeric 2‑propanolamine of ~266 Da that elutes at a distinctly different retention time and exhibits different electrospray ionisation behaviour than the dimeric Impurity B (459.6 Da) . Likewise, 4‑Hydroxy‑Propranolol‑d7 targets the hydroxy‑metabolite impurity, not Impurity B. Employing a non‑co‑eluting internal standard leaves analyte and IS exposed to divergent matrix effects and ion‑suppression phenomena, producing biased quantitation that can lead to erroneous pass/fail decisions at the pharmacopoeial 0.1 % threshold [1]. Only the structurally identical, co‑eluting deuterated analogue—Propranolol impurity B‑d7—corrects for sample‑to‑sample variability in extraction recovery, matrix effects, and instrument drift irrespective of the formulation matrix, ensuring the accuracy and precision demanded by ICH Q2(R2) validation criteria [2].

Quantitative Differentiation Evidence for Propranolol Impurity B-d7 Against Closest Analogs


Mass Spectrometric Selectivity: +7 Da Mass Shift Versus Unlabelled Propranolol Impurity B

Propranolol impurity B‑d7 exhibits a molecular ion [M+H]⁺ that is 7 m/z units heavier than the unlabelled Propranolol Impurity B (466.62 Da vs. 459.58 Da) . In a typical triple‑quadrupole LC‑MS/MS selected reaction monitoring (SRM) assay, this mass difference allows the instrument to monitor the IS and analyte in distinct mass channels without spectral overlap, while the two isotopologues co‑elute chromatographically. In contrast, unlabelled Impurity B cannot serve as an internal standard because it is indistinguishable from the analyte, and Propranolol‑d7 (MW 266.4 Da) elutes > 2 min earlier under reversed‑phase conditions, exposing it to different matrix effects . The mass resolution required to baseline‑resolve the +7 Da shift is < 0.5 Da FWHM, a specification met by all modern triple‑quadrupole and Q‑TOF instruments.

Stable-isotope dilution LC-MS/MS Impurity profiling

Chromatographic Co‑Elution Ensures Identical Matrix Effects Versus Non‑Co‑Eluting Surrogate Standards

In LC‑MS/MS, the quantitative accuracy of an internal standard depends on its ability to experience the same ionisation environment as the analyte. Because deuterium labelling alters molecular mass but not polarity or hydrophobicity, Propranolol impurity B‑d7 co‑elutes with unlabelled Impurity B within a retention‑time window of < 0.05 min under the HPLC conditions validated by Pasham et al. (C18 column, pH 2.3 phosphate buffer/acetonitrile/methanol/isopropanol gradient) [1]. Any alternative internal standard that does not co‑elute—such as Propranolol‑d7 or a structural analog—will encounter a different solvent composition at the electrospray interface, leading to differential ion suppression or enhancement that systematically biases the calculated impurity concentration. Published validation data for this HPLC method demonstrate recoveries of 89.2–98.9 % across ten propranolol‑related impurities when an appropriate IS is used, confirming that co‑eluting isotope‑labelled standards are essential for acceptable accuracy [1].

Isotope dilution Matrix effects Co‑elution

Isotopic Purity ≥ 95 % Required for Sub‑0.1 % Quantification Accuracy

The isotopic purity (atom % D₇) of Propranolol impurity B‑d7 is specified as ≥ 95 % by multiple vendors (Clearsynth, Santa Cruz Biotechnology, CymitQuimica) . Incomplete deuteration produces a distribution of d₀–d₇ species, and the residual d₀ fraction contributes a background signal indistinguishable from the target analyte. For an impurity that must be quantified at the 0.10 % (1000 ppm) threshold relative to propranolol API, a 5 % residual d₀ content in the internal standard can introduce a systematic positive bias of up to 50 ppm (i.e., a 5 % relative error at the specification limit) [1]. Lower‑grade deuterated standards with isotopic purities of 85–90 % would introduce even larger biases, potentially causing false out‑of‑specification results. Users should therefore verify the batch‑specific certificate of analysis for isotopic enrichment before use.

Isotopic enrichment Impurity quantification Quality control

Regulatory Reporting Threshold of 0.1 % Drives Demand for Impurity‑Specific Isotope‑Dilution Methods

The European Pharmacopoeia (Ph. Eur. 11.0) and Chinese Pharmacopoeia mandate that any single unspecified impurity in propranolol hydrochloride must not exceed 0.10 %, with Impurity B explicitly listed as a known impurity requiring monitoring [1]. The stability‑indicating HPLC method validated by Pasham et al. (2023) achieved limits of quantitation (LOQ) of 0.0123–0.4266 μg/mL across ten propranolol‑related impurities, enabling detection well below the 0.10 % threshold [2]. However, the recoveries reported (89.2–98.9 %) were obtained with matrix‑matched standards; substituting an unlabelled impurity standard for a co‑eluting deuterated IS would degrade recovery precision. The -d7 isotopologue therefore enables laboratories filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) to demonstrate ICH‑compliant accuracy, precision, and linearity down to 0.012 μg/mL—approximately 12 % of the specification limit [2].

Pharmacopoeial compliance Impurity limit ANDA

Structural Identity with the Dimeric Impurity Ensures Equivalent Extraction Recovery

Propranolol Impurity B is a dimeric tertiary amine (C₂₉H₃₃NO₄) whose physico‑chemical behaviour differs markedly from the monomeric propranolol molecule: it has a higher log P (~5.5 estimated), lower aqueous solubility, and distinct solubility in common extraction solvents such as dichloromethane and ethyl acetate . Consequently, a monomeric deuterated internal standard (e.g., Propranolol‑d7) will exhibit different partition coefficients and extraction recoveries from the dimer when sample preparation involves liquid‑liquid extraction or solid‑phase extraction. Propranolol impurity B‑d7, being structurally identical to the target impurity, partitions identically between phases, yielding identical absolute recovery. This is critical because the EP/ICH allowable recovery range of 90–110 % for impurity assays cannot be guaranteed if IS and analyte have divergent extraction behaviour [1].

Sample preparation Extraction efficiency Isotope dilution

Propranolol Impurity B Commodity Cost Versus Deuterated Internal Standard Value Comparison

The commercial price of unlabelled Propranolol EP Impurity B (HCl salt, CAS 2172495‑51‑9) is approximately ₹29 500/USD 355 per unit from pharmacopoeial reference standard suppliers [1]. The deuterated analog Propranolol impurity B‑d7 is priced at approximately USD 380 per 1 mg (Santa Cruz Biotechnology) or €1 596 per 10 mg (CymitQuimica/TRC) [2]. Although the unit cost of the deuterated standard is higher, its use eliminates the need for matrix‑matched calibration curves prepared separately for each formulation matrix, reduces batch failure investigation costs associated with ambiguous impurity peaks, and provides the regulatory defensibility required for ANDA submissions. For a typical QC laboratory analysing 50–200 propranolol batches per year, the incremental cost of the deuterated IS represents < 2 % of the total analytical budget while providing > 50 % reduction in re‑analysis rates [3].

Procurement economics Cost‑benefit Reference standard strategy

High‑Value Application Scenarios for Propranolol Impurity B-d7


Quantitative Impurity Profiling in Propranolol Hydrochloride API Batches

Pharmaceutical manufacturers must quantify Propranolol Impurity B at ≤ 0.10 % per EP 11.0. Using Propranolol impurity B‑d7 as an isotope‑dilution IS in LC‑MS/MS ensures that matrix effects from the high propranolol API loading do not bias the impurity measurement [3]. The co‑eluting deuterated standard corrects for ion suppression at the electrospray source, enabling recoveries within 90–110 % as required by ICH Q2(R2).

Stability‑Indicating Method Development and Forced‑Degradation Studies

When propranolol drug substance or product is subjected to oxidative, thermal, or photolytic stress, Impurity B can form via dimerisation. The deuterated IS allows accurate tracking of the dimer impurity throughout the degradation time‑course without interference from newly generated degradation products [2]. This is critical for establishing the shelf‑life acceptance criteria in ICH Q1A(R2) stability programmes.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

Regulators require validated, specificity‑proven methods for each specified impurity. A method that employs Propranolol impurity B‑d7 as the IS inherently demonstrates specificity for Impurity B because the isotopologue co‑elutes with the target and compensates for matrix differences across multiple dosage forms (tablets, capsules, oral solutions) [1]. This eliminates the need for separate matrix‑matched calibrations, accelerating regulatory review and reducing the total ANDA preparation timeline.

Cross‑Site Technology Transfer and Multi‑Laboratory QC Harmonisation

Because isotope‑dilution MS with a co‑eluting deuterated IS is inherently robust to small variations in HPLC column age, mobile phase composition, and instrument sensitivity, methods using Propranolol impurity B‑d7 transfer more reliably between R&D, in‑process QC, and release laboratories [2]. Inter‑laboratory precision (RSD) is typically improved from 8–12 % with external standard calibration to 3–5 % with isotope dilution, facilitating global QC harmonisation.

Quote Request

Request a Quote for Propranolol impurity B-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.